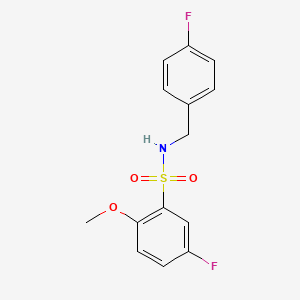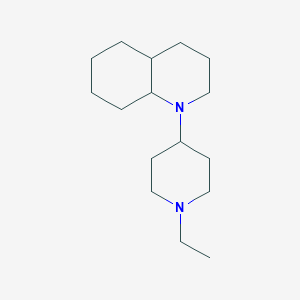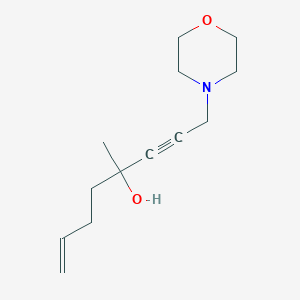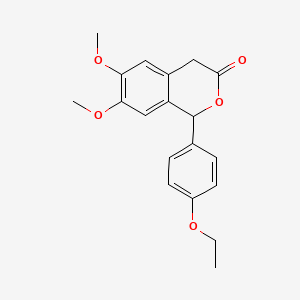![molecular formula C23H24O5 B5198260 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene](/img/structure/B5198260.png)
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene, also known as DPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPP is a member of the benzene family and has a complex molecular structure that makes it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene involves its interaction with various receptors in the central nervous system and cardiovascular system. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to bind to adrenergic and dopamine receptors, which leads to the inhibition of neurotransmitter reuptake and the activation of downstream signaling pathways. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene also has cytotoxic effects on cancer cells, which may be due to its ability to disrupt the normal cellular processes that are essential for cell survival.
Biochemical and Physiological Effects:
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter reuptake, the activation of adrenergic and dopamine receptors, and the induction of apoptosis in cancer cells. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has also been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its ability to modulate the activity of neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of using 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene in lab experiments is its potency and specificity. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has a high affinity for adrenergic and dopamine receptors, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and uptake. However, the complex molecular structure of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene makes it difficult to synthesize and purify, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for research on 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene, including the development of new synthetic methods that are more efficient and cost-effective, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene in combination with other drugs may provide new insights into the complex interactions between neurotransmitters and their receptors in the brain and other organs.
合成法
The synthesis of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 1,3-dimethoxybenzene with 3-bromopropylphenoxyphenoxybenzene, followed by the reaction with sodium hydride. The final product is obtained through purification and recrystallization. The synthesis of 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene is a complex process that requires expertise in organic chemistry and sophisticated equipment.
科学的研究の応用
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been used in various scientific research applications, including the study of the central nervous system, cardiovascular system, and cancer. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to have a potent inhibitory effect on the reuptake of norepinephrine and dopamine, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and uptake. 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has also been used to study the effects of adrenergic receptors on the cardiovascular system, as well as the role of dopamine receptors in the regulation of mood and behavior. In cancer research, 1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
1,3-dimethoxy-2-[3-(3-phenoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-21-13-7-14-22(25-2)23(21)27-16-8-15-26-19-11-6-12-20(17-19)28-18-9-4-3-5-10-18/h3-7,9-14,17H,8,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILAPQWDYGTGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B5198202.png)

![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-5-chloro-2-methoxybenzamide](/img/structure/B5198244.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5198261.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5198273.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)
